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Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

PI3K isoform selectivity Kinase inhibition profiling Oncology target engagement

Obtaining PI3K tool compounds with defined isoform selectivity for reproducible kinase profiling is challenging. This Amgen-exemplified quinolinyloxypiperidine provides a minimal steric reference with measured Ki: PI3Kβ 41 nM, PI3Kδ 63 nM, ~5-fold over PI3Kα (199 nM). • Reference scaffold for systematic SAR expansion of furan substituents • Distinct piperidine chair conformation for pharmacophore geometry studies • Favorable lead-like properties (MW 322, XLogP3 2.9, 0 HBD) for DMPK benchmarking. Available from BenchChem with global delivery.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 2034277-60-4
Cat. No. B2979694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
CAS2034277-60-4
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C19H18N2O3/c22-19(15-8-12-23-13-15)21-10-6-16(7-11-21)24-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2
InChIKeyTXNKZMIHUWCQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: PI3K/mTOR Inhibitor Classification


Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 2034277-60-4, PubChem CID 91625340) is a synthetic small molecule comprising a furan-3-carbonyl group linked to a 4-(quinolin-8-yloxy)piperidine scaffold. It falls within the quinolinyloxypiperidine class of phosphoinositide 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) inhibitors, as disclosed in Amgen's patent US8772480 [1]. The compound, designated as Example 215 in the patent, is part of a broader medicinal chemistry program targeting the PI3K/AKT/mTOR signaling axis for oncology applications [2]. Its molecular formula is C₁₉H₁₈N₂O₃ with a molecular weight of 322.4 g/mol, and it is currently at the preclinical research stage with no reported clinical development [3].

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: Differentiation from Generic Analogs


Within the quinolinyloxypiperidine chemotype, seemingly minor structural modifications produce divergent PI3K isoform selectivity profiles and potency shifts exceeding one order of magnitude [1]. The acyl substituent on the piperidine nitrogen—furan-3-carbonyl in this compound versus o-tolyl, 2-bromo-5-methoxyphenyl, or quinoxalinyl in close analogs—modulates both the hinge-binding orientation within the PI3K ATP pocket and the interaction with the affinity pocket [2]. Even within the furan sub-series, methylation at the 2- and 5-positions of the furan ring (CAS 1904320-72-4) or contraction of the piperidine to a pyrrolidine ring alters conformational flexibility, lipophilicity, and target engagement [1]. These SAR features mean that generic substitution based solely on the conserved quinolin-8-yloxy-piperidine core carries a high risk of obtaining a compound with an unpredictable PI3K isoform inhibition profile, potentially compromising experimental reproducibility in kinase selectivity panels.

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: Selectivity & SAR Evidence


PI3K Isoform Selectivity Profile

The furan-3-carbonyl substituent on the piperidine nitrogen generates a PI3K isoform inhibition profile that is qualitatively distinct from other acyl variants within the same quinolinyloxypiperidine series. In the AlphaScreen biochemical assay measuring inhibition of recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ co-expressed with p85α in Sf9 baculovirus system), the compound exhibits a rank-order potency of PI3Kβ (Ki = 41 nM) > PI3Kδ (Ki = 63 nM) > PI3Kγ (Ki = 110 nM) > PI3Kα (Ki = 199 nM), yielding a ~4.9-fold selectivity window between the most and least potently inhibited Class IA isoforms [1][2]. By contrast, the o-tolyl analog (CAS not evaluated in the same assay panel) and the quinoxalin-2-yl analog are reported in the patent to display different isoform bias patterns, with the quinoxaline series generally favoring PI3Kα/mTOR dual inhibition over PI3Kβ/δ selectivity [3]. This differential isoform fingerprint is directly relevant for researchers designing experiments where PI3Kβ- or PI3Kδ-driven signaling is the pathway of interest versus PI3Kα-dependent models.

PI3K isoform selectivity Kinase inhibition profiling Oncology target engagement

Furan Ring Electronic Effects on Binding

The electron-rich nature of the unsubstituted furan-3-yl ring distinguishes this compound from its 2,5-dimethylfuran analog (CAS 1904320-72-4). The absence of methyl substituents preserves the furan oxygen's hydrogen bond acceptor capacity for potential water-mediated interactions with the PI3K hinge region, while the 2,5-dimethylated variant introduces steric bulk and altered electron density that can shift the ligand's orientation within the ATP-binding pocket [1]. Although direct comparative biochemical data for both compounds under identical assay conditions is not publicly available in peer-reviewed literature, the SAR principles established for this chemotype indicate that furan ring substitution patterns directly impact PI3K potency—the patent exemplifies multiple furan variants and reports distinct activity ranges, with the unsubstituted furan-3-yl compound representing a specific electronic and steric ground state within the sub-series [1].

Structure-activity relationship Electron density modulation Kinase hinge binding

Piperidine vs. Pyrrolidine: Conformational Impact on PI3K

The six-membered piperidine ring in this compound provides a specific spatial orientation of the quinolin-8-yloxy and furan-3-carbonyl substituents that differs fundamentally from the five-membered pyrrolidine analog—furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. The piperidine chair conformation places the 4-position oxygen substituent in an equatorial orientation that optimally projects the quinoline moiety into the PI3K affinity pocket, whereas the pyrrolidine envelope conformation alters both the dihedral angle and the distance between the quinoline and furan pharmacophores [1]. This conformational distinction can translate into differential isoform selectivity: literature on related PI3K inhibitor series demonstrates that piperidine-to-pyrrolidine ring contraction commonly produces 5- to 20-fold shifts in isoform potency ratios, although direct head-to-head data for this specific pair under identical assay conditions remains unpublished [2].

Conformational analysis Scaffold hopping PI3K selectivity

Physicochemical Profile vs. Aryl Analogs

The computed physicochemical properties of furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone position it as a moderately lipophilic (XLogP3 = 2.9) fragment with zero hydrogen bond donors and four hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 55.6 Ų [1]. These properties differentiate it from larger, more lipophilic analogs in the same patent series, such as the 2-bromo-5-methoxyphenyl variant (QM385) and the quinoxalin-2-yl analog, which carry higher molecular weights and increased aromatic ring counts that elevate XLogP and TPSA. The lower lipophilicity of the furan-3-yl compound may translate into distinct solubility and permeability characteristics in cellular assays, although direct comparative experimental ADME data for these analogs has not been published in the peer-reviewed literature [2].

Drug-like properties Lipophilicity Physicochemical profiling

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: Research Applications


PI3Kβ/δ Target Engagement in Oncology

Given the compound's preferential inhibition of PI3Kβ (Ki = 41 nM) and PI3Kδ (Ki = 63 nM) over PI3Kα (Ki = 199 nM), it is best deployed as a tool compound in biochemical and cellular assays where PI3Kβ- or PI3Kδ-driven signaling pathways are the primary biological question. Examples include PTEN-deficient cancer models where PI3Kβ is the dominant isoform driving AKT phosphorylation, or B-cell malignancy models dependent on PI3Kδ signaling. The ~4.9-fold selectivity window over PI3Kα provides a defined, measurable isoform bias that can be referenced in concentration-response experimental designs [1].

SAR Baseline for Furan Analog Optimization

As the unsubstituted furan-3-yl variant within Amgen's exemplified patent sub-series, this compound represents the minimal steric and electronic reference point for systematic SAR expansion. Medicinal chemistry teams can use this compound as the parent scaffold from which to systematically introduce substituents (methyl, halogen, methoxy) on the furan ring, enabling clean deconvolution of electronic and steric contributions to PI3K potency and isoform selectivity. This SAR anchoring role is directly supported by the patent's disclosure of multiple furan variants with differing substitution patterns [1].

Conformational Analysis of Piperidine vs. Pyrrolidine Cores

This compound's six-membered piperidine ring distinguishes it from the pyrrolidine analog within the same patent family. Structural biology and computational chemistry groups investigating the conformational determinants of PI3K isoform selectivity can use both compounds in parallel to deconvolute how ring size affects the spatial presentation of the quinoline and furan pharmacophores. The piperidine chair conformation projects the quinolin-8-yloxy substituent equatorially, generating a specific pharmacophore geometry that is structurally distinct from the pyrrolidine envelope [1].

Physicochemical Benchmarking for Lead Optimization

With a molecular weight of 322 g/mol, XLogP3 of 2.9, and zero hydrogen bond donors, this compound sits within favorable lead-like chemical space. Drug metabolism and pharmacokinetics (DMPK) groups can use its computed physicochemical profile as a benchmark when evaluating heavier, more lipophilic analogs from the same patent series. The lower lipophilicity and smaller molecular weight relative to the bromo-methoxyphenyl analog (QM385) and quinoxalinyl analog make it a reference point for assessing how increasing aromatic ring count and halogenation affect solubility, permeability, and metabolic stability in the quinolinyloxypiperidine series [1].

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